N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of fluorine atoms on both phenethyl and phenyl groups, a methoxy group on the pyrazole ring, and a carboxamide functional group
Preparation Methods
The synthesis of N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the fluorophenethyl and fluorophenyl groups: This step involves the use of nucleophilic substitution reactions where the fluorophenethyl and fluorophenyl groups are introduced to the pyrazole ring.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of their activity. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorophenethyl)-4-nitrobenzamide: This compound has a similar fluorophenethyl group but differs in the presence of a nitro group instead of a pyrazole ring and methoxy group.
4-fluoro-phenethylammonium iodide: This compound contains a fluorophenethyl group but differs in its ammonium iodide structure.
2,2,2-trifluoro-N-(4-fluorophenethyl)acetamide: This compound has a similar fluorophenethyl group but differs in the presence of trifluoro and acetamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-4-methoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-26-17-12-24(16-8-6-15(21)7-9-16)23-18(17)19(25)22-11-10-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWTTQKQDKINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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